molecular formula C20H23NO3S2 B11624601 (5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11624601
M. Wt: 389.5 g/mol
InChI Key: WABBBGADLAEADC-AQTBWJFISA-N
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Description

(5Z)-5-[(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound featuring a thiazolidinone core

Properties

Molecular Formula

C20H23NO3S2

Molecular Weight

389.5 g/mol

IUPAC Name

(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H23NO3S2/c1-23-16-9-8-15(12-17(16)24-2)10-11-21-19(22)18(26-20(21)25)13-14-6-4-3-5-7-14/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3/b18-13-

InChI Key

WABBBGADLAEADC-AQTBWJFISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/C3CCC=CC3)/SC2=S)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3CCC=CC3)SC2=S)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of cyclohex-3-en-1-ylmethylidene with 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidenethiazolidin-4-one under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction medium may include solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazolidinone core, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidin-4-ol derivatives.

    Substitution: Formation of various substituted thiazolidinones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core is known to interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: Similar core structure but different substituents.

Uniqueness: (5Z)-5-[(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific substituents, which confer distinct chemical and biological properties compared to other thiazolidinones and thiazolidinediones.

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